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Compound of Interest

Compound Name: Akt1-IN-3

Cat. No.: B12375037

Fur Forschungs-, Wissenschafts- und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Anwendungsbeschreibung beschreibt ein Protokoll zur Bestimmung der halbmaximalen
Hemmkonzentration (IC50) des neuartigen und hochwirksamen Aktl-Inhibitors Akt1-IN-3 in
Brustkrebszelllinien. Angesichts der begrenzten offentlich zuganglichen Daten fiir Akt1-IN-3
wird der gut charakterisierte allosterische Akt-Inhibitor MK-2206 als reprasentatives Beispiel
verwendet, um die Methodik zu veranschaulichen. Die hier beschriebenen Protokolle sind
direkt auf die Untersuchung von Akt1-IN-3 Ubertragbar. Der PI3K/Akt-Signalweg ist bei vielen
Brustkrebsarten fehlreguliert, was Aktl zu einem vielversprechenden Ziel fir die Krebstherapie
macht.[1] Die genaue Bestimmung der IC50-Werte ist ein entscheidender Schritt in der
praklinischen Arzneimittelentwicklung zur Bewertung der Wirksamkeit eines Inhibitors.

Einleitung

Die Proteinkinase B (Akt), insbesondere die Isoform Aktl, ist ein zentraler Knotenpunkt im
PI3K/Akt/mTOR-Signalweg, der fiir das Uberleben, das Wachstum und die Proliferation von
Zellen entscheidend ist.[2] Eine Uberexpression oder anomale Aktivierung von Aktl wird haufig
bei Brustkrebs beobachtet und ist mit einer schlechten Prognose und Therapieresistenz
verbunden.[1][3] Inhibitoren, die auf Aktl abzielen, stellen daher eine vielversprechende
Therapiestrategie dar.
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Akt1-IN-3 ist ein neuartiger Inhibitor von Aktl mit einer berichteten IC50 von < 15 nM fir die
mutierte Form AKT1-E17K.[4][5] Um sein therapeutisches Potenzial bei Brustkrebs vollstandig
zu charakterisieren, ist die Bestimmung seiner zellularen Wirksamkeit in relevanten
Brustkrebszelllinien unerlasslich. Diese Anwendungsbeschreibung enthalt ein detailliertes
Protokoll fir einen zellbasierten Assay zur Bestimmung der IC50-Werte sowie einen In-vitro-
Kinase-Assay zur Bestéatigung der direkten Enzymhemmung.

Wirkmechanismus von Akt-Inhibitoren

Akt-Inhibitoren kdnnen Uber verschiedene Mechanismen wirken, darunter:

o ATP-kompetitive Inhibitoren: Diese Molekile binden an die ATP-Bindungstasche der
Kinasedomane von Akt und verhindern so die Phosphorylierung von Substraten.

« Allosterische Inhibitoren: Diese Inhibitoren binden an eine andere Stelle als die ATP-
Bindungsstelle und induzieren eine Konformationsdnderung, die die Kinase in einem
inaktiven Zustand verriegelt.[6] MK-2206 ist ein Beispiel fur einen allosterischen Inhibitor.[7]

o Substratspezifische Inhibitoren: Diese zielen auf die Interaktion von Akt mit bestimmten
nachgeschalteten Proteinen ab.

Der genaue Wirkmechanismus von Akt1-IN-3 ist in der 6ffentlich zuganglichen Literatur noch
nicht ausfuhrlich beschrieben, die Patentanmeldung legt jedoch nahe, dass es sich um einen
Modulator der Akt1-Aktivitat handelt.[8][9]

Datenprasentation

Die Wirksamkeit eines Akt1-Inhibitors wird typischerweise durch seinen IC50-Wert quantifiziert,
der die Konzentration des Inhibitors darstellt, die erforderlich ist, um eine 50%ige Abnahme der
Zelllebensfahigkeit oder der Kinaseaktivitéat zu erreichen. Die folgende Tabelle fasst die IC50-
Werte fUr den repréasentativen Akt-Inhibitor MK-2206 in verschiedenen Brustkrebszelllinien
zusammen.
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Zelllinie Subtyp IC50 (nM) von MK-2206
MCF-7 ER+, PR+, HER2- 90

MDA-MB-231 Triple-negativ ~290

SK-BR-3 HER2+ ~300

T-47D ER+, PR+, HER2- K.A.

ZR-75-1 ER+, PR+, HER2+ <500

MDA-MB-468 Triple-negativ <500

Tabelle 1: Reprasentative IC50-Werte fir den Akt-Inhibitor MK-2206 in verschiedenen
Brustkrebszelllinien. Diese Daten dienen als Beispiel fur die Art der quantitativen Ergebnisse,
die mit den beschriebenen Protokollen erzielt werden sollen.[3][10]

Visualisierungen
PI3K/Akt-Signalweg
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Abbildung 1: Vereinfachter PI3K/Akt-Signalweg.
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Experimenteller Arbeitsablauf zur IC50-Bestimmung
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Abbildung 2: Arbeitsablauf fir den MTT-Assay.

Experimentelle Protokolle

Protokoll 1: Bestimmung der zellularen IC50 mittels
MTT-Assay

Dieses Protokoll beschreibt die Bestimmung der hemmenden Wirkung von Akt1-IN-3 auf die
Proliferation von adharenten Brustkrebszelllinien.

Materialien:

Brustkrebszelllinien (z. B. MCF-7, MDA-MB-231, SK-BR-3)

e Zellkulturmedium (z. B. DMEM) mit 10 % fotalem Kélberserum (FBS) und 1 %
Penicillin/Streptomycin

¢ Aktl-IN-3 (Stammldsung in DMSO)

e Trypsin-EDTA

o Phosphatgepufferte Salzlosung (PBS)

e MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Losung (5 mg/ml in PBS)

¢ Dimethylsulfoxid (DMSO)

o Sterile 96-Well-Platten

o Mehrkanalpipetten

e Inkubator (37 °C, 5 % CO2)

Mikroplatten-Lesegerat

Verfahren:

o Zellkultur und Aussaat:
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o Kultivieren Sie die Brustkrebszellen unter Standardbedingungen bis zu einer Konfluenz
von 70-80 %.

o Ernten Sie die Zellen mit Trypsin-EDTA und neutralisieren Sie sie mit serumhaltigem
Medium.

o Zentrifugieren Sie die Zellsuspension, verwerfen Sie den Uberstand und resuspendieren
Sie das Zellpellet in frischem Medium.

o Bestimmen Sie die Zellzahl mit einem Hamozytometer oder einem automatisierten
Zellzahler.

o Verdinnen Sie die Zellsuspension auf eine Dichte von 5 x 10"4 Zellen/ml.

o Saen Sie 100 pl der Zellsuspension (5.000 Zellen/Well) in die Wells einer 96-Well-Platte
aus. Lassen Sie die Rand-Wells mit sterilem PBS gefullt, um Verdunstungseffekte zu

minimieren.

o Inkubieren Sie die Platte Gber Nacht, damit die Zellen anhaften konnen.

e Behandlung mit dem Inhibitor:

o Bereiten Sie eine serielle Verdinnungsreihe von Akt1-IN-3 in Zellkulturmedium vor.
Typische Konzentrationsbereiche liegen zwischen 1 nM und 10 pM. Erstellen Sie auch
eine Vehikelkontrolle (nur DMSO in der héchsten Konzentration, die in den behandelten
Wells verwendet wird).

o Entfernen Sie das Medium aus den Wells und fligen Sie 100 pul der jeweiligen
Inhibitorkonzentration oder der Vehikelkontrolle hinzu. Fihren Sie jede Konzentration in
dreifacher Ausfertigung durch.

o Inkubieren Sie die Platte fur 72 Stunden bei 37 °C und 5 % CO2.
e MTT-Assay:
o Fugen Sie nach der Inkubationszeit 10 pl der MTT-L6sung (5 mg/ml) zu jedem Well hinzu.

o Inkubieren Sie die Platte fiir weitere 4 Stunden bei 37 °C.
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o Entfernen Sie das Medium vorsichtig, ohne die gebildeten Formazan-Kristalle zu stdren.
o Figen Sie 100 pul DMSO zu jedem Well hinzu, um die Kristalle aufzulosen.

o Schiitteln Sie die Platte vorsichtig fur 10 Minuten bei Raumtemperatur, um eine
vollstandige Auflésung zu gewahrleisten.

o Datenanalyse:
o Messen Sie die Absorption bei 570 nm mit einem Mikroplatten-Lesegerat.

o Berechnen Sie die prozentuale Zelllebensfahigkeit fur jede Konzentration im Verhaltnis zur
Vehikelkontrolle (als 100 % Lebensfahigkeit definiert).

o Tragen Sie die prozentuale Lebensfahigkeit gegen den Logarithmus der
Inhibitorkonzentration auf.

o Bestimmen Sie den IC50-Wert mithilfe einer nichtlinearen Regressionsanalyse (sigmoide

Dosis-Wirkungs-Kurve).

Protokoll 2: In-vitro-Kinase-Assay

Dieser Assay misst die direkte hemmende Wirkung von Akt1-IN-3 auf die Aktivitat von
rekombinanter Aktl-Kinase.

Materialien:

o Rekombinantes aktives Aktl-Enzym
» Akt-Kinase-Puffer

e GSK-3-Fusionsprotein (als Substrat)
o ATP

e Akt1-IN-3 (in DMSO verdinnt)

o Kinase-Glo® Lumineszenz-Kinase-Assay-Kit oder &hnliches
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o WeilRe 96-Well-Platten mit niedrigem Volumen
e Luminometer

Verfahren:

» Reaktionsaufbau:

o Bereiten Sie die Reaktionsmischung in den Wells einer 96-Well-Platte vor, indem Sie den
Kinase-Puffer, das rekombinante Akt1-Enzym und das GSK-3-Substrat kombinieren.

o Fugen Sie verschiedene Konzentrationen von Akt1-IN-3 oder eine Vehikelkontrolle
(DMSO) zu den entsprechenden Wells hinzu.

o Prainkubieren Sie die Mischung fur 10-15 Minuten bei Raumtemperatur.
o Start der Kinase-Reaktion:

o Starten Sie die Reaktion durch Zugabe von ATP zu jedem Well.

o Inkubieren Sie die Platte fir 60 Minuten bei Raumtemperatur.
o Detektion:

o Stoppen Sie die Reaktion und messen Sie die verbleibende ATP-Menge gemal den
Anweisungen des Kinase-Glo®-Kits. Die Lumineszenz ist umgekehrt proportional zur
Kinaseaktivitat.

o Datenanalyse:

o Normalisieren Sie die Daten, wobei die Aktivitat in der Vehikelkontrolle als 100 % und die
Aktivitat ohne Enzym als 0 % definiert wird.

o Tragen Sie die prozentuale Kinaseaktivitat gegen den Logarithmus der
Inhibitorkonzentration auf.

o Bestimmen Sie den IC50-Wert durch nichtlineare Regression.
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Schlussfolgerung

Die vorgestellten Protokolle bieten einen robusten Rahmen flr die Bestimmung der IC50-Werte
von Aktl-Inhibitoren wie Akt1-IN-3 in Brustkrebszellen. Die Kombination von zellbasierten
Proliferationsassays und In-vitro-Kinase-Assays ermoglicht eine umfassende Charakterisierung
der Wirksamkeit und des Wirkmechanismus des Inhibitors. Diese Daten sind von
entscheidender Bedeutung fur die weitere praklinische und klinische Entwicklung von Akt1-
Inhibitoren als gezielte Therapie fir Brustkrebs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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